![molecular formula C9H13NO2S3 B2733746 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide CAS No. 443652-31-1](/img/structure/B2733746.png)
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a complex sulfur-containing heterocyclic compound. This structure incorporates a unique arrangement of sulfur and nitrogen atoms within a fused ring system, making it of particular interest to researchers in various scientific fields, including organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic synthesis. Starting materials often include thioamides and allyl halides, which undergo cyclization and oxidation reactions to form the final compound. Reaction conditions generally require the use of anhydrous solvents and controlled temperature environments to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors which provide better control over reaction parameters and can produce larger quantities of the compound efficiently. Catalyst systems and optimized reaction conditions are crucial for scalable production while maintaining product integrity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by agents such as hydrogen peroxide or peracids, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be employed to target the thione group, converting it into a more reactive thiol or thiolate anion.
Substitution: Nucleophilic substitution reactions are common, especially on the allyl group, where halogenation or hydrolysis can occur.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reactions typically require inert atmospheres and precise temperature control.
Major Products Formed: Oxidation leads to sulfoxides and sulfones, reduction can yield thiol derivatives, and substitution often results in halogenated or hydrolyzed products.
Applications De Recherche Scientifique
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide has found applications in numerous fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It’s also a subject of study in heterocyclic chemistry due to its unique ring structure.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research focuses on its potential use as a pharmaceutical agent due to its diverse reactivity and biological activities.
Industry: Utilized in the development of new materials, including polymers and advanced synthetic materials due to its stable yet reactive nature.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with biological molecules through its sulfur and nitrogen atoms. It can form strong bonds with metal ions and enzymes, influencing various biological pathways. The molecular targets include sulfhydryl groups in proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Compared to other sulfur-containing heterocycles, 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is unique due to its fused ring structure and the presence of both sulfur and nitrogen in the ring. Similar compounds include:
Thiazole: A simpler structure with notable differences in reactivity and stability.
Benzothiazole: Another sulfur-nitrogen heterocycle but with a different ring fusion pattern.
Thiazolidine: Contains sulfur and nitrogen but lacks the additional oxidation state and allyl group, making it less versatile in reactions.
This uniqueness imparts distinct chemical and biological properties, making this compound a compound of high interest across various scientific domains.
Propriétés
IUPAC Name |
3a-methyl-5,5-dioxo-3-prop-2-enyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-4-10-8(13)14-7-5-15(11,12)6-9(7,10)2/h3,7H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSJHOZBCXPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CS(=O)(=O)CC1SC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2733663.png)


propylamine](/img/structure/B2733666.png)
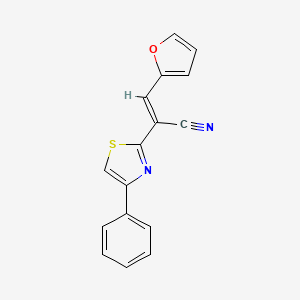
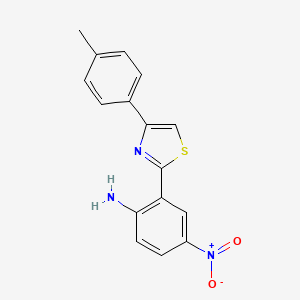
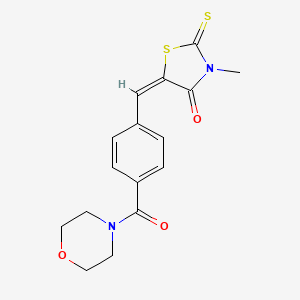
![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)
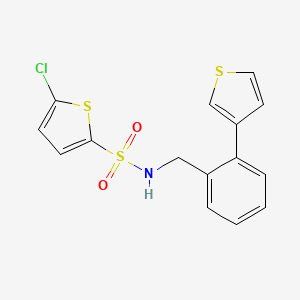

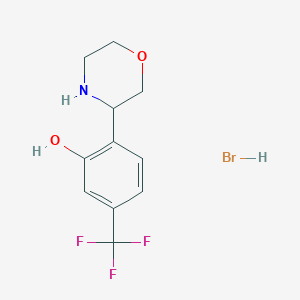
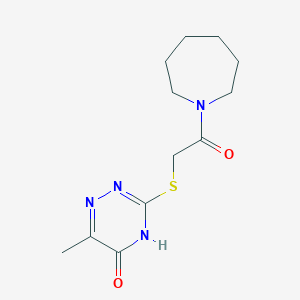
![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2733680.png)
![N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2733684.png)
